molecular formula C15H13FN2O B2984433 [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol CAS No. 189560-82-5

[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol

Cat. No.: B2984433
CAS No.: 189560-82-5
M. Wt: 256.28
InChI Key: XRKDLXMSSGWKQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the fluorobenzyl group in this compound enhances its potential biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.

    Introduction of Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and the benzimidazole derivative.

    Reduction to Methanol: The final step involves the reduction of the intermediate compound to obtain this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the fluorobenzyl group, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities.

Scientific Research Applications

Chemistry:

    Synthesis of Novel Compounds: [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol serves as a building block for the synthesis of novel benzimidazole derivatives with potential biological activities.

Biology:

    Antimicrobial Agents: The compound and its derivatives have shown promising antimicrobial activity against various bacterial and fungal strains.

    Antiviral Agents: Research has indicated potential antiviral properties, making it a candidate for further investigation in antiviral drug development.

Medicine:

    Anticancer Agents: The compound has been studied for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.

    Anti-inflammatory Agents: Some derivatives have shown anti-inflammatory effects, which could be useful in treating inflammatory diseases.

Industry:

    Pharmaceuticals: The compound is used in the development of new pharmaceutical drugs due to its diverse biological activities.

Comparison with Similar Compounds

  • [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol
  • [1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methanol
  • [1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol

Comparison:

  • Uniqueness: The presence of the fluorobenzyl group in [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol enhances its lipophilicity and potential biological activity compared to its chloro, bromo, and methyl analogs.
  • Biological Activity: The fluorobenzyl derivative may exhibit different biological activities due to the electronic and steric effects of the fluorine atom, which can influence its interaction with molecular targets.

Properties

IUPAC Name

[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O/c16-12-7-5-11(6-8-12)9-18-14-4-2-1-3-13(14)17-15(18)10-19/h1-8,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKDLXMSSGWKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.